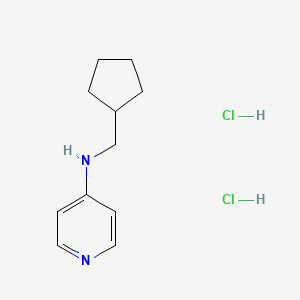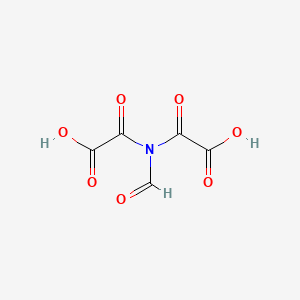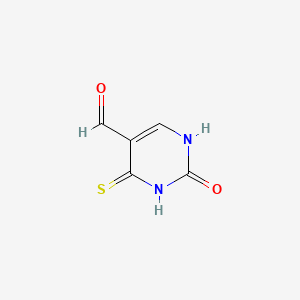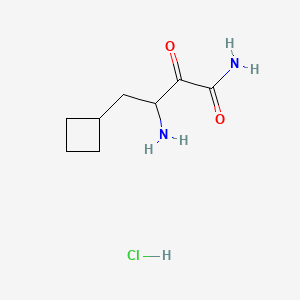
3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2 . It has a molecular weight of 206.67.
Synthesis Analysis
The synthesis of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride involves the use of 4-methyl-morpholine, benzotriazol-1-ol, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in acetonitrile at 15 - 20℃ for 1 hour . The reaction yields the compound in about 85-90% molar yield .Molecular Structure Analysis
The molecular structure of 3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is based on its molecular formula, C8H15ClN2O2 . Unfortunately, the specific details about its structure are not available in the search results.Physical And Chemical Properties Analysis
3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride is a solid at room temperature . Its InChI Code is 1S/C8H16N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-7,11H,1-4,9H2,(H2,10,12);1H .Applications De Recherche Scientifique
Cyclobutane-Containing Compounds: Structural Diversity and Bioactivities
Cyclobutane-containing compounds are known for their structural diversity and significant bioactivities. These compounds, derived from intermolecular or intramolecular [2+2] cycloaddition reactions, have attracted attention due to their unique cyclobutane architectures and diverse biological effects. Research has highlighted the structural diversity of cyclobutane natural products and their sources, bioactivities, and biomimetic syntheses, providing inspiration for the synthesis of more compounds with cyclobutane motifs for further investigations in phytochemistry and drug discovery (Yang et al., 2022).
Pharmacological Activities of Cyclobutane Alkaloids
Cyclobutane-containing alkaloids, isolated from terrestrial and marine species, have been confirmed to possess various pharmacological activities, including antimicrobial, antibacterial, antitumor, and others. These compounds represent an important source of leads for drug discovery, highlighting the potential of cyclobutane motifs in developing new therapeutic agents (Sergeiko et al., 2008).
Cyclobutane Derivatives in Fine Organic Synthesis
The industrial use of cyclobutane derivatives, such as 3- and 4-amino-1,2,4-triazoles, has been explored for producing agricultural products, pharmaceuticals, dyes, and high-energy materials, among other applications. These findings demonstrate the versatility of cyclobutane and related structures in various domains, including fine organic synthesis, highlighting their potential utility in the development of new compounds with specific applications (Nazarov et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-4-cyclobutyl-2-oxobutanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-6H,1-4,9H2,(H2,10,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUGMAUQLONHLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743637 |
Source


|
| Record name | 3-Amino-4-cyclobutyl-2-oxobutanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
817169-86-1 |
Source


|
| Record name | 3-Amino-4-cyclobutyl-2-oxobutanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

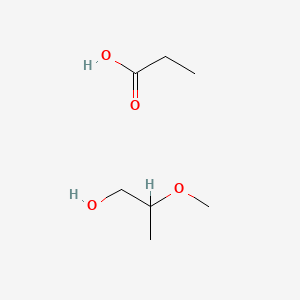
![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)


![[(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid](/img/structure/B583047.png)
